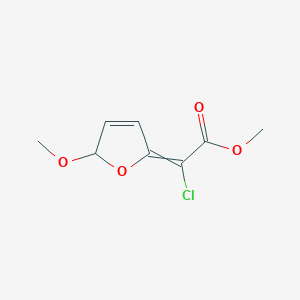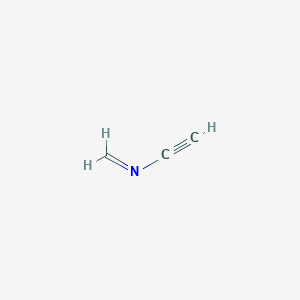
N-Ethynylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethynylmethanimine is a compound of significant interest in the field of astrochemistry. It is an imine derivative, specifically a CCH-substituted methanimine, with the chemical formula H₂CNCCH. This compound has been investigated for its potential presence in the interstellar medium, where it could contribute to the rich inventory of molecular species found in space .
Méthodes De Préparation
N-Ethynylmethanimine can be synthesized in the laboratory through an electric discharge of acetonitrile (CH₃CN) and acetylene (HCCH) in argon. This method involves generating the compound in situ and characterizing its rotational spectrum using a Balle-Flygare narrow band-type Fourier-transform microwave spectrometer
Analyse Des Réactions Chimiques
N-Ethynylmethanimine undergoes various chemical reactions, primarily driven by its imine functional group. The compound can participate in:
Oxidation: Reacting with oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions to form amines.
Substitution: Nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols.
Applications De Recherche Scientifique
N-Ethynylmethanimine has several scientific research applications:
Astrochemistry: Its potential presence in the interstellar medium makes it a subject of interest for understanding molecular formation in space.
Spectroscopy: The compound’s rotational spectrum is studied to derive accurate spectroscopic parameters for astronomical searches.
Chemical Synthesis: As an imine derivative, it can be used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N-Ethynylmethanimine involves its interaction with various molecular targets through its imine group. The compound can undergo nucleophilic attack, leading to the formation of addition products. The pathways involved in these reactions are influenced by the electronic properties of the imine group and the nature of the attacking nucleophile .
Comparaison Avec Des Composés Similaires
N-Ethynylmethanimine can be compared with other imine derivatives such as methanimine (H₂CNH) and propargylimine (HCCCHNH). While methanimine is the simplest imine, propargylimine is a CCH-substituted derivative on the carbon atom. This compound is unique in that the CCH substitution occurs on the nitrogen atom, which influences its chemical reactivity and spectroscopic properties .
Similar Compounds
- Methanimine (H₂CNH)
- Propargylimine (HCCCHNH)
- N-Methylmethanimine (CH₃N=CH₂)
This compound stands out due to its specific substitution pattern and the resulting implications for its stability and reactivity.
Propriétés
Numéro CAS |
110027-88-8 |
|---|---|
Formule moléculaire |
C3H3N |
Poids moléculaire |
53.06 g/mol |
Nom IUPAC |
N-ethynylmethanimine |
InChI |
InChI=1S/C3H3N/c1-3-4-2/h1H,2H2 |
Clé InChI |
HCNBKNFRVNLPMX-UHFFFAOYSA-N |
SMILES canonique |
C=NC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
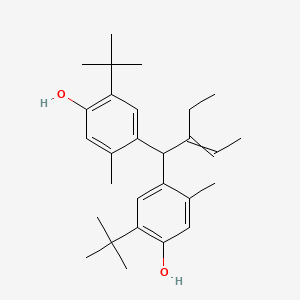
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
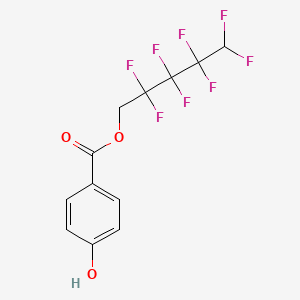
![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)
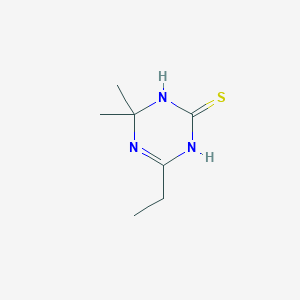
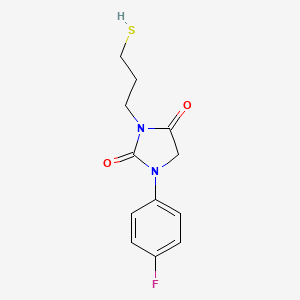
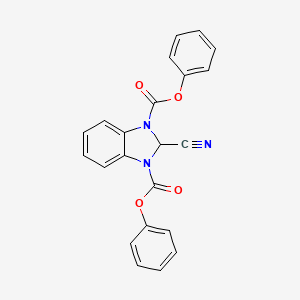
![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
![1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B14309601.png)
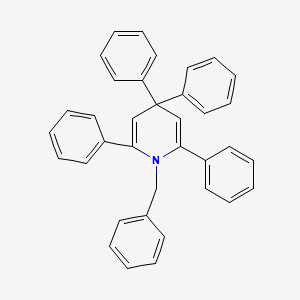
![1,1'-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine](/img/structure/B14309620.png)
